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Compound of Interest

Compound Name: Psychotrine

Cat. No.: B1678309 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, stereochemistry,

and related experimental methodologies for psychotrine, a key isoquinoline alkaloid of the

ipecac family.

Introduction
Psychotrine is a natural product belonging to the diverse class of isoquinoline alkaloids. It is a

minor alkaloid constituent found in the roots and rhizomes of Carapichea ipecacuanha

(formerly Cephaelis ipecacuanha), the primary source of ipecac, alongside the major alkaloids

emetine and cephaeline. It has also been isolated from other plant species, including

Pogonopus speciosus and Alangium salviifolium. The complex, multi-cyclic framework and

multiple stereocenters of psychotrine make it a subject of significant interest in the fields of

natural product chemistry, biosynthesis, and medicinal chemistry. Unlike its more potent

relatives, psychotrine has been shown to be a selective inhibitor of HIV-1 reverse

transcriptase without the potent protein synthesis inhibition and associated cardiotoxicity seen

with emetine.

Chemical Structure
Psychotrine is characterized by a benzo[a]quinolizidine core linked to a 3,4-

dihydroisoquinoline moiety. Its structure features three methoxy groups, a phenolic hydroxyl

group, and an ethyl side chain.
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IUPAC Name: 1-[[(2R,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-

benzo[a]quinolizin-2-yl]methyl]-7-methoxy-3,4-dihydroisoquinolin-6-ol

Molecular Formula: C₂₈H₃₆N₂O₄

Molecular Weight: 464.60 g/mol

Figure 1: 2D Chemical Structure of Psychotrine. Source: PubChem CID 65380.

Stereochemistry
The biological activity of ipecac alkaloids is intrinsically linked to their three-dimensional

structure. Psychotrine possesses three chiral centers, and its specific spatial arrangement is

crucial for its chemical and biological identity.

The absolute configuration of psychotrine has been established as (2R, 3R, 11bS).

C-2: R configuration

C-3: R configuration
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C-11b: S configuration

This specific stereochemistry was rigorously established through extensive chemical

degradation, correlation, and stereospecific synthesis, primarily by the foundational work of A.

R. Battersby and colleagues in the late 1950s, which elucidated the complex stereochemical

relationships within the ipecac alkaloid family. The presence of the imine functionality between

positions 1' and 2' in the dihydroisoquinoline ring is a key structural feature distinguishing

psychotrine from its saturated analogues, cephaeline and emetine, and is critical for its unique

biological activity profile, such as the inhibition of HIV-1 reverse transcriptase.

Quantitative Data
Physicochemical Properties
The following table summarizes key physicochemical data reported for psychotrine and its

common derivatives.

Property Value / Description Citation(s)

Appearance
Yellow prisms with a blue

fluorescence (tetrahydrate).
,

Melting Point
The anhydrous material sinters

at 120°C and melts at 128°C.

Melting Point (Sulfate)

The sulfate trihydrate

decomposes at 214-217°C

(anhydrous).

,

Optical Rotation [α]D
+69.3° (c=2 in alcohol, as

tetrahydrate).

Optical Rotation [α]D (Sulfate) +39.2° (in H₂O). ,

Solubility

Sparingly soluble in water,

ether, benzene. Freely soluble

in chloroform, ethanol,

acetone.

,,
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Spectroscopic Data
The following table summarizes key spectroscopic data reported for psychotrine.

Spectrum Type
Wavelengths
(λmax) / Conditions

Extinction
Coefficients (ε or
log ε)

Citation(s)

UV (in 0.1N HCl) 240 nm 13900

288 nm 5700

306 nm 6250

356 nm 6800

¹³C-NMR

The specific assigned

chemical shifts for

psychotrine, as

reported by Fujii et al.

in Chem. Pharm. Bull.

1983, 31, 2583, could

not be retrieved with

the available search

tools. The spectrum

would show 28 distinct

signals corresponding

to the aromatic,

aliphatic, methoxy,

and ethyl carbons.

N/A

Experimental Protocols
General Protocol for Isolation of Ipecac Alkaloids
This protocol is a representative method for the extraction of alkaloids from Carapichea

ipecacuanha. As psychotrine is a minor alkaloid, specific chromatographic optimization (e.g.,

preparative HPLC) would be required to isolate it in pure form from the crude extract.
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Sample Preparation: Dried and powdered root material of C. ipecacuanha is used as the

starting source.

Defatting (Optional): The powdered material is first extracted with a non-polar solvent like

hexane to remove fats, waxes, and other lipids.

Basification and Extraction:

The defatted plant material is moistened and treated with an alkaline solution, such as

aqueous ammonia or sodium bicarbonate, to liberate the free alkaloid bases from their salt

forms.

The basified material is then extracted with an organic solvent like chloroform or a 70%

ethanol solution via maceration, percolation, or ultrasonication. Ultrasonic bath extraction

has been shown to be efficient.

The process is repeated multiple times, and the organic extracts are combined.

Acid-Base Purification:

The combined organic extract is concentrated and then shaken with a dilute aqueous acid

(e.g., dilute sulfuric or hydrochloric acid). The alkaloids move into the aqueous phase as

their water-soluble salts, while many impurities remain in the organic phase.

The aqueous phase is separated and then basified again with ammonia or sodium

bicarbonate to precipitate the free alkaloid bases.

The precipitated alkaloids are re-extracted into an organic solvent (e.g., chloroform).

Drying and Concentration: The final organic extract is dried over an anhydrous salt (e.g.,

sodium sulfate) and evaporated under reduced pressure to yield a crude alkaloid mixture.

Chromatographic Separation: The crude mixture containing emetine, cephaeline, and

psychotrine is subjected to column chromatography (e.g., over silica gel or alumina) or

preparative high-performance liquid chromatography (HPLC) to separate the individual

alkaloids.
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Principles of Stereochemical Determination
The absolute stereochemistry of psychotrine was determined not in a single experiment but

through a series of rigorous studies on the ipecac alkaloids. The methodologies, characteristic

of mid-20th-century natural product chemistry, included:

Chemical Degradation: The parent alkaloid is broken down into smaller, simpler fragments

whose stereochemistry is either known or can be more easily determined.

Chemical Correlation: The molecule of unknown stereochemistry (psychotrine) is

chemically converted, through reactions that do not affect the chiral centers, into a

compound of known absolute configuration, or vice-versa. The stereospecific synthesis of

(+)-O-methylpsychotrine was a key part of this work.

Spectroscopic Analysis: Techniques like Optical Rotatory Dispersion (ORD) were used to

correlate the sign of optical rotation with specific stereochemical features across a family of

related compounds.

X-ray Crystallography: While more common today, this technique was used for related

compounds to unambiguously determine the three-dimensional arrangement of atoms in a

crystal, thereby establishing the absolute configuration.

The work by Battersby and colleagues successfully inter-related the stereochemistries of

emetine, cephaeline, and psychotrine, establishing the complete stereochemical map of the

ipecac family.

Visualizations
Biosynthetic Pathway of Psychotrine
The biosynthesis of ipecac alkaloids begins with the condensation of two primary precursors:

dopamine (derived from tyrosine) and the monoterpene secologanin. A Pictet-Spengler reaction

between these two molecules forms the core tetrahydroisoquinoline skeleton, which then

undergoes a series of enzymatic modifications to yield psychotrine and other related alkaloids.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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